(2-Bromophenoxy)triisopropylsilane: A Comprehensive Technical Guide for Advanced Synthesis
(2-Bromophenoxy)triisopropylsilane: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 378787-34-9
Molecular Formula: C₁₅H₂₅BrOSi
Molecular Weight: 329.35 g/mol
Introduction
(2-Bromophenoxy)triisopropylsilane is a versatile organosilicon compound that serves as a key intermediate in modern organic synthesis, particularly within the realms of pharmaceutical research and drug development. Its unique structure, featuring a sterically hindered triisopropylsilyl (TIPS) ether and a reactive bromo-aromatic moiety, offers a powerful combination of stability and reactivity. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on its strategic use in the construction of complex molecular architectures relevant to medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of (2-Bromophenoxy)triisopropylsilane is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 378787-34-9 | [1] |
| Molecular Formula | C₁₅H₂₅BrOSi | [1] |
| Molecular Weight | 329.35 | [1] |
| Appearance | Likely a colorless to pale yellow liquid or solid | General knowledge based on similar compounds |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, diethyl ether, hexanes) | General knowledge based on similar compounds |
| Stability | The TIPS ether provides significant steric protection, rendering the compound relatively stable under neutral and basic conditions. It is susceptible to cleavage under acidic conditions or in the presence of fluoride ions. | [2][3] |
Synthesis of (2-Bromophenoxy)triisopropylsilane
The synthesis of (2-Bromophenoxy)triisopropylsilane is typically achieved through the silylation of 2-bromophenol. The triisopropylsilyl (TIPS) group is a bulky protecting group that can be introduced selectively onto the phenolic hydroxyl group.
Synthetic Pathway
The general reaction involves the deprotonation of 2-bromophenol with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a triisopropylsilylating agent, such as triisopropylsilyl chloride (TIPSCl).
Caption: General synthetic scheme for (2-Bromophenoxy)triisopropylsilane.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the silylation of phenols.[4]
Materials:
-
2-Bromophenol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromophenol (1.0 eq) in anhydrous DCM or THF, add imidazole (1.5-2.0 eq) or triethylamine (1.5-2.0 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add triisopropylsilyl chloride (1.1-1.2 eq) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure (2-Bromophenoxy)triisopropylsilane.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silylating agents like TIPSCl are sensitive to moisture, which can lead to hydrolysis and the formation of silanols, reducing the yield of the desired product.
-
Base: A base is required to deprotonate the weakly acidic phenolic hydroxyl group, generating the more nucleophilic phenoxide anion, which readily attacks the silicon center of TIPSCl. Imidazole is often preferred as it can also act as a nucleophilic catalyst.
-
Stoichiometry: A slight excess of the silylating agent and base is often used to ensure complete conversion of the starting material.
-
Workup: The aqueous workup is designed to remove the hydrochloride salt of the base and any unreacted starting materials or water-soluble byproducts.
Spectroscopic Characterization (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.5-6.8 ppm (m, 4H): Aromatic protons of the bromophenyl ring. The ortho, meta, and para protons will exhibit distinct multiplicities and coupling constants.
-
δ 1.3-1.0 ppm (m, 21H): Protons of the three isopropyl groups on the silicon atom, likely appearing as overlapping doublets and a septet.
¹³C NMR (CDCl₃, 100 MHz):
-
δ 155-150 ppm: Aromatic carbon attached to the oxygen atom (C-O).
-
δ 135-110 ppm: Other aromatic carbons, including the carbon attached to bromine (C-Br).
-
δ ~18 ppm: Methine carbons of the isopropyl groups.
-
δ ~12 ppm: Methyl carbons of the isopropyl groups.
IR (neat):
-
~3060 cm⁻¹: Aromatic C-H stretching.
-
~2940, 2865 cm⁻¹: Aliphatic C-H stretching of the isopropyl groups.
-
~1580, 1470 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹: Si-C stretching.
-
~1090 cm⁻¹: Ar-O-Si stretching.
-
~1015 cm⁻¹: C-Br stretching.
Mass Spectrometry (EI):
-
M⁺: A molecular ion peak corresponding to the molecular weight of 329.35, with a characteristic isotopic pattern for one bromine atom (M and M+2 peaks in approximately a 1:1 ratio).
-
Fragment ions: Loss of an isopropyl group ([M-43]⁺) would be a prominent fragmentation pathway.
Applications in Drug Discovery and Development
The primary utility of (2-Bromophenoxy)triisopropylsilane in drug discovery lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those containing a biaryl or arylamine scaffold. These structural motifs are prevalent in a wide range of biologically active compounds.
Precursor for Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring makes (2-Bromophenoxy)triisopropylsilane an excellent substrate for various palladium-catalyzed cross-coupling reactions. The bulky TIPS protecting group is stable under many of these reaction conditions.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] (2-Bromophenoxy)triisopropylsilane can be coupled with a variety of boronic acids or their esters to generate substituted biaryl ethers. The biaryl moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs.[8]
Caption: Suzuki-Miyaura coupling of (2-Bromophenoxy)triisopropylsilane.
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines and their derivatives.[9][10] (2-Bromophenoxy)triisopropylsilane can be reacted with a wide range of primary and secondary amines to produce N-aryl ethers, which are important pharmacophores.
Caption: Buchwald-Hartwig amination of (2-Bromophenoxy)triisopropylsilane.
Role of the TIPS Protecting Group
The triisopropylsilyl (TIPS) ether serves as a robust protecting group for the phenolic hydroxyl group. Its steric bulk provides high stability towards a wide range of reagents and reaction conditions that might otherwise affect an unprotected phenol. This stability is crucial for performing selective transformations on other parts of the molecule. The TIPS group can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine, to reveal the free phenol at a later stage of the synthesis.[2][3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2-Bromophenoxy)triisopropylsilane is not widely available, general precautions for handling similar organosilicon compounds and aryl bromides should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]
-
Flammability: Many related silanes are flammable liquids. Keep away from heat, sparks, and open flames.[13][14]
-
Reactivity: The compound is sensitive to moisture and strong acids. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[13][14]
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. In case of exposure, seek medical attention.
Conclusion
(2-Bromophenoxy)triisopropylsilane is a valuable synthetic intermediate that offers a strategic combination of a protected phenolic hydroxyl group and a reactive aryl bromide. This unique structural arrangement makes it an ideal precursor for the construction of complex biaryl and arylamine structures through palladium-catalyzed cross-coupling reactions. Its stability and the facile removal of the TIPS protecting group provide chemists with the flexibility required for multi-step syntheses in the pursuit of novel drug candidates and other advanced materials. As the demand for sophisticated molecular architectures in medicinal chemistry continues to grow, the importance of versatile building blocks like (2-Bromophenoxy)triisopropylsilane is set to increase.
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